Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.77 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclopentyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the development of new chemical entities.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate: Similar in structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Tert-butyl N-[3-(methylamino)propyl]carbamate: Contains a propyl chain instead of a cyclopentyl ring.
Uniqueness
Tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclopentyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-5-8(7-9)12-4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBJVUJJIJYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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